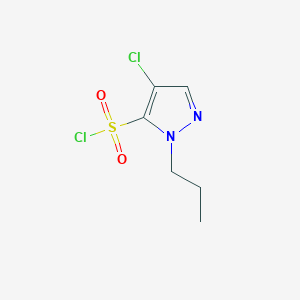![molecular formula C7H4BrN3O2 B3046551 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1257851-79-8](/img/structure/B3046551.png)
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that is part of a class of compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are important pharmaceutical intermediates and are widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves several steps. The compound is characterized by the disappearance of the methyl peak signal of ester peaks at δ 3.9 as a singlet, and the appearance of the acid proton signal at δ 13.6 .Molecular Structure Analysis
The molecular structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is represented by the formula C6H4BrN3 . The InChI code for this compound is 1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
The chemical reactions involving 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are complex and can involve various other compounds. For instance, it has been used in the synthesis of pyrrolopyrimidine derivatives, which have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid include a molecular weight of 198.02 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Proteomics Research
“4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in complex biological systems .
Anti-Breast-Cancer Activity
This compound has shown significant potential in the field of cancer research, particularly in the treatment of breast cancer . It has been used in the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, to which “4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” belongs, is used in the development of potent kinase inhibitors . Kinase inhibitors are important therapeutic agents used in the treatment of various diseases, including cancer .
CDK4/6 Inhibitors
The compound is a key component in the development of selective CDK4/6 inhibitors . CDK4/6 inhibitors, such as ribociclib and palbociclib, are used in the treatment of estrogen receptor-positive (ER+) advanced breast cancer . These inhibitors have shown to significantly improve the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone .
Pharmaceutical Intermediate
“4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Treatment of Inflammatory Skin Disorders
The compound serves as a scaffold for developing treatments for inflammatory skin disorders like atopic dermatitis . Atopic dermatitis is a chronic inflammatory skin disease characterized by itchy skin lesions and rashes .
Safety and Hazards
The safety information for 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Pyrrolopyrimidines, including 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, have shown promise in the development of new anticancer drugs. The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of recent research . This research could provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Mechanism of Action
Target of Action
Similar compounds, such as ribociclib and palbociclib, are known to target cdk4/6, which are crucial for cell cycle progression .
Mode of Action
For instance, Ribociclib and Palbociclib, which share a similar pyrrolo[2,3-d]pyrimidine moiety, selectively inhibit CDK4/6, thereby halting cell cycle progression and exerting anti-cancer effects .
Biochemical Pathways
Given the known action of similar compounds on cdk4/6, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Pharmacokinetics
One study mentions the optimization of a related compound through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on both er+ (t47d) and triple-negative (mda-mb-436) breast cancer cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZRAMZDFKZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744868 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1257851-79-8 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)




![Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-](/img/structure/B3046490.png)
